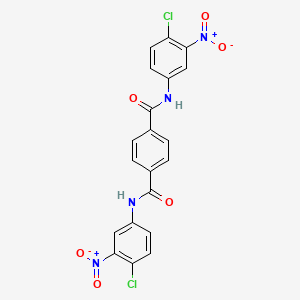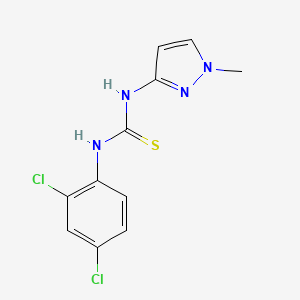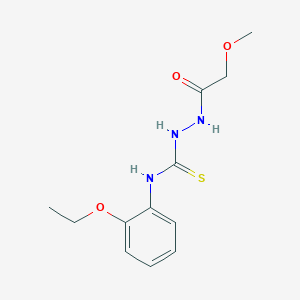![molecular formula C22H20Cl2N2O2 B4541159 2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4541159.png)
2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of chlorinated compounds, including those similar to the specified acetamide derivative, often involves reactions with chlorinated anilines or other chlorinated intermediates. For instance, the reaction of chloral with substituted anilines can lead to various chlorinated products, depending on the reaction conditions and the type of amine used (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of chlorinated acetamides, including the compound , is critical for understanding their chemical behavior and potential applications. High-resolution magnetic resonance spectroscopy and ab initio calculations provide insight into the conformation and electronic structure of these compounds, which is essential for predicting their reactivity and interactions with other molecules (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of chlorinated acetamides are influenced by their molecular structure. The presence of chlorophenol groups, for example, has been shown to be a precursor for dioxin formation in certain conditions, indicating the potential for complex chemical reactions involving these compounds (Peng et al., 2016). Additionally, the interaction of chlorinated compounds with other substances can lead to a variety of products, highlighting the importance of understanding their chemical behavior (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of chlorinated acetamides, such as solubility, melting point, and vapor pressure, are crucial for their application and handling. These properties are determined by the compound's molecular structure and can significantly affect its stability and reactivity (Issac & Tierney, 1996).
Chemical Properties Analysis
Chlorinated acetamides exhibit a range of chemical properties, including reactivity with nucleophiles, susceptibility to hydrolysis, and potential for forming stable complexes with metals. These properties are influenced by the electron-withdrawing effects of the chloro groups and the steric hindrance provided by the acetamide moiety. Understanding these properties is essential for predicting the behavior of these compounds in various chemical reactions (Issac & Tierney, 1996).
properties
IUPAC Name |
2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-15-7-9-18(12-19(15)23)26-22(27)14-28-21-10-8-16(11-20(21)24)13-25-17-5-3-2-4-6-17/h2-12,25H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTYFHTDJIDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{2-chloro-4-[(phenylamino)methyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4541077.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4541083.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]pentanamide](/img/structure/B4541098.png)
![N-methyl-N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541102.png)
![methyl 3-(3-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4541128.png)
![ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate](/img/structure/B4541134.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4541139.png)


![N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4541151.png)
![ethyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4541153.png)
![2-(2-chloro-6-fluorophenyl)-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4541154.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4541171.png)